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Compound of Interest

Compound Name: Anisyl propionate

Cat. No.: B1198740 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of two structurally related

fragrance and flavoring ingredients: anisyl propionate and p-anisyl acetate. The information

presented is collated from various toxicological studies and is intended to assist researchers

and professionals in the fields of toxicology, drug development, and safety assessment in

making informed decisions. This document summarizes key toxicological endpoints, details the

experimental methodologies employed in these studies, and visualizes relevant biological

pathways and assessment workflows.

Executive Summary
Anisyl propionate and p-anisyl acetate are aryl alkyl alcohol simple acid esters that share a

common metabolic fate, being hydrolyzed to p-anisyl alcohol and their respective carboxylic

acids (propionic acid and acetic acid). Due to this structural and metabolic similarity,

toxicological data for p-anisyl acetate is frequently used to assess the safety of anisyl
propionate through a scientific approach known as "read-across." This comparison reveals

that both compounds exhibit low acute toxicity. The genotoxicity potential of anisyl propionate
is considered low, based on direct testing and read-across data from p-anisyl acetate. For

endpoints such as repeated dose and reproductive toxicity, data from p-anisyl acetate are used

to establish a margin of safety for anisyl propionate.
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The following tables summarize the available quantitative toxicological data for anisyl
propionate and p-anisyl acetate.

Table 1: Acute Toxicity

Endpoint Anisyl Propionate p-Anisyl Acetate

Acute Oral LD50 (Rat) 3300 mg/kg[1] 2250 mg/kg[2]

Acute Dermal LD50 (Rabbit) > 5000 mg/kg > 5000 mg/kg[2]

Table 2: Genotoxicity

Assay Anisyl Propionate p-Anisyl Acetate

Bacterial Reverse Mutation

Assay (Ames Test)

Not expected to be mutagenic

(Read-across)[3]
Non-mutagenic[3]

In Vitro Micronucleus Assay

Not expected to be clastogenic

(Read-across from anisyl

acetate, isomer unspecified)[3]

Data not available

BlueScreen Assay

Non-genotoxic with and

without S9 metabolic

activation[3]

Data not available

Table 3: Repeated Dose and Reproductive Toxicity (Read-across from p-Anisyl Acetate)

Endpoint p-Anisyl Acetate
Anisyl Propionate (via
Read-across)

Repeated Dose Toxicity (Oral,

Rat)
NOAEL = 133 mg/kg/day[4]

Margin of Exposure (MOE) >

100[3]

Reproductive/Developmental

Toxicity (Oral, Rat)

Developmental NOAEL = 100

mg/kg/day; Fertility NOAEL =

400 mg/kg/day[3]

MOE > 100[3]
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Table 4: Skin and Eye Irritation

Endpoint Anisyl Propionate p-Anisyl Acetate

Skin Irritation Causes mild skin irritation[1]
No skin irritation observed in a

4% solution[2]

Eye Irritation Irritating to eyes[5]
Data on mucous membrane

(eye) irritation available[2][6]

Experimental Protocols
The toxicological data presented in this guide are based on studies conducted following

internationally recognized guidelines, primarily those established by the Organisation for

Economic Co-operation and Development (OECD). Below are detailed methodologies for the

key experiments cited.

Acute Oral Toxicity (based on OECD 401/420/423/425)
The acute oral toxicity is determined by administering the test substance in a single dose to a

group of rats. The animals are observed for a period of 14 days for signs of toxicity and

mortality. The LD50 (Lethal Dose, 50%) is then calculated, which is the statistically estimated

dose that would be expected to cause death in 50% of the tested animals. Key parameters of

the protocol include:

Species: Rat

Route of Administration: Oral gavage

Dose Levels: A range of doses to determine the dose-response relationship.

Observation Period: 14 days

Endpoints: Clinical signs of toxicity, body weight changes, mortality, and gross necropsy

findings.

Acute Dermal Toxicity (based on OECD 402)
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This test assesses the potential for a substance to cause toxicity when applied to the skin. A

single dose of the test substance is applied to a shaved area of the skin of rabbits. The animals

are observed for 14 days for signs of toxicity and mortality to determine the dermal LD50. The

protocol involves:

Species: Rabbit

Route of Administration: Dermal application to intact skin.

Exposure Duration: 24 hours

Observation Period: 14 days

Endpoints: Skin reactions at the site of application, clinical signs of systemic toxicity, body

weight changes, mortality, and gross necropsy findings.

Bacterial Reverse Mutation Assay (Ames Test) (based on
OECD 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing

mutations that render them unable to synthesize an essential amino acid (e.g., histidine or

tryptophan). The assay determines if the test substance can cause a reverse mutation, allowing

the bacteria to grow on a medium lacking that amino acid. The protocol includes:

Test System: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-

dependent strains of Escherichia coli.

Metabolic Activation: The test is performed with and without an exogenous metabolic

activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

Procedure: The bacteria are exposed to the test substance at various concentrations, and

the number of revertant colonies is counted.

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase

in the number of revertant colonies.
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In Vitro Micronucleus Assay (based on OECD 487)
This in vitro genotoxicity assay detects chromosomal damage in mammalian cells. Micronuclei

are small, extranuclear bodies that are formed from chromosome fragments or whole

chromosomes that are not incorporated into the daughter nuclei during cell division. An

increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking)

or aneugenic (chromosome loss) activity. The key aspects of the protocol are:

Test System: Mammalian cell lines or primary cell cultures.

Treatment: Cells are exposed to the test substance at various concentrations, with and

without metabolic activation (S9).

Cytokinesis Block: Often, a cytokinesis inhibitor (e.g., cytochalasin B) is used to accumulate

cells that have completed one nuclear division, making it easier to identify micronuclei in

binucleated cells.

Endpoint: The frequency of micronucleated cells is determined by microscopic analysis.

Combined Repeated Dose Toxicity Study with the
Reproduction/Developmental Toxicity Screening Test
(based on OECD 422)
This study provides information on the potential health hazards arising from repeated exposure

to a substance, as well as its effects on reproductive performance and the development of

offspring. The test substance is administered orally to male and female rats for a specified

period before mating, during mating, and for females, throughout gestation and early lactation.

The protocol includes:

Species: Rat

Route of Administration: Typically oral gavage.

Dosing Period: Males are dosed for a minimum of four weeks, and females are dosed

throughout the study (approximately 63 days).[7]

Endpoints:
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Parental Animals: Clinical signs, body weight, food consumption, hematology, clinical

biochemistry, organ weights, and histopathology. Reproductive parameters such as mating

performance, fertility, and gestation length are also assessed.

Offspring: Viability, body weight, and clinical signs in the early postnatal period.
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Caption: Metabolic pathway of anisyl propionate and p-anisyl acetate.
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Caption: A typical workflow for toxicological assessment of chemical substances.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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